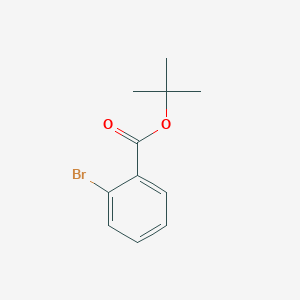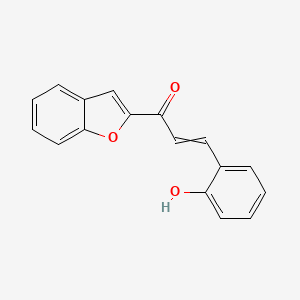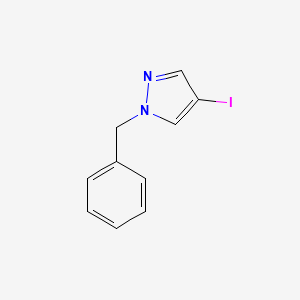
2-ブロモ安息香酸tert-ブチル
概要
説明
Tert-butyl 2-bromobenzoate is a chemical compound that is related to various tert-butyl benzoate derivatives. These derivatives are often used in organic synthesis and can be involved in a variety of chemical reactions, including radical initiations and cyclizations. Although the specific compound tert-butyl 2-bromobenzoate is not directly mentioned in the provided papers, the related tert-butyl benzoate compounds and their reactivity can give insights into its chemical behavior.
Synthesis Analysis
The synthesis of tert-butyl benzoate derivatives can involve various methods. For instance, tert-butyl peroxybenzoate (TBPB) has been used as a methyl source and radical initiator for the α-methylation of 1,3-dicarbonyl compounds, providing a route to synthesize α-methyl derivatives . Additionally, tert-butyl aroylperbenzoates have been synthesized and their single-crystal structures analyzed, showing coplanar arrangements of perester and benzophenone carbonyl groups . These methods and structural insights can be relevant to the synthesis and understanding of tert-butyl 2-bromobenzoate.
Molecular Structure Analysis
The molecular structure of tert-butyl benzoate derivatives has been studied using techniques such as single-crystal X-ray diffraction. For example, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was characterized and found to crystallize in an orthorhombic lattice, with molecules arranged in a zig-zag manner stabilized by intermolecular interactions . These structural details are crucial for understanding the reactivity and physical properties of these compounds.
Chemical Reactions Analysis
Tert-butyl benzoate derivatives participate in various chemical reactions. Laser flash photolysis of tert-butyl aroylperbenzoates has been used to study the kinetics of singlet and triplet states and the generation of aroylphenyl radicals . These radicals have been observed to react with various quenchers, including double-bond-containing monomers . Additionally, tert-butyl peroxybenzoate has been used to mediate the formation of 3-alkylated quinolines from N-propargylamines via a cascade radical addition/cyclization reaction . These studies demonstrate the potential of tert-butyl benzoate derivatives in radical-mediated synthetic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl benzoate derivatives are influenced by their molecular structure. The crystallographic and thermal studies of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate provide insights into the stability and behavior of these compounds under various conditions . The effect of substituents on the quantum yield of decomposition and the lifetimes of radicals derived from tert-butyl aroylperbenzoates has also been discussed, highlighting the importance of structural factors in determining the properties of these compounds .
科学的研究の応用
有機合成
“2-ブロモ安息香酸tert-ブチル”は、有機合成において頻繁に使用されます . ブロモ原子は良好な脱離基となり、求核置換反応に役立ちます。これにより、幅広い有機化合物の合成に使用することができます。
創薬
この化合物は、創薬においても役割を果たす可能性があります. その構造的特徴は、医薬品分子の化学的性質を修飾するために使用され、潜在的に効力を高めたり、副作用を軽減したりすることができます。
材料科学
材料科学において、”2-ブロモ安息香酸tert-ブチル”は、ポリマーやその他の材料の合成に使用される可能性があります . tert-ブチル基は立体障害を提供することができ、その結果得られる材料の特性に影響を与える可能性があります。
化学研究
“2-ブロモ安息香酸tert-ブチル”は、化学研究において標準物質または参照物質として使用できます . その明確に定義された構造と特性により、この目的のために適しています。
生化学的研究
この化合物は、潜在的に生化学的研究に使用できる可能性があります . 例えば、エステルや臭素化化合物と相互作用できる酵素の活性を調べるために使用されるかもしれません。
工業的用途
工業的用途において、”2-ブロモ安息香酸tert-ブチル”は、他の化学物質の製造に使用される可能性があります . その反応性と構造的特徴により、さまざまな化学プロセスにおいて価値のある出発物質または中間体となる可能性があります。
Safety and Hazards
Tert-butyl 2-bromobenzoate is classified as a hazardous substance. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or inhalation, it is advised to seek immediate medical attention .
作用機序
Target of Action
Tert-butyl 2-bromobenzoate is a chemical compound with the molecular formula C11H13BrO2
Mode of Action
Bromobenzoates are often used in organic synthesis as electrophiles in nucleophilic substitution reactions . In such reactions, the bromine atom in the bromobenzoate molecule serves as a good leaving group, allowing the benzoate portion of the molecule to form a bond with a nucleophile.
Action Environment
The action of Tert-butyl 2-bromobenzoate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other chemicals .
生化学分析
Biochemical Properties
Tert-butyl 2-bromobenzoate plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to produce 2-bromobenzoic acid and tert-butyl alcohol. The interaction with esterases is crucial for its metabolic processing and subsequent biochemical effects .
Cellular Effects
Tert-butyl 2-bromobenzoate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it may impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of action of tert-butyl 2-bromobenzoate involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways. Additionally, tert-butyl 2-bromobenzoate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 2-bromobenzoate can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that tert-butyl 2-bromobenzoate is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to tert-butyl 2-bromobenzoate can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of tert-butyl 2-bromobenzoate vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, it can induce toxic effects, including cellular damage and adverse physiological responses. Studies have identified threshold effects, where the compound’s impact becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
Tert-butyl 2-bromobenzoate is involved in various metabolic pathways. It undergoes hydrolysis by esterases to produce 2-bromobenzoic acid and tert-butyl alcohol. These metabolites can further participate in other biochemical reactions, including conjugation and oxidation. The interaction with specific enzymes and cofactors is essential for its metabolic processing and subsequent effects on cellular function .
Transport and Distribution
The transport and distribution of tert-butyl 2-bromobenzoate within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it may localize to specific compartments or organelles, influencing its biochemical activity. The distribution of tert-butyl 2-bromobenzoate within tissues can vary depending on factors such as tissue type and blood flow .
Subcellular Localization
Tert-butyl 2-bromobenzoate exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The subcellular localization of tert-butyl 2-bromobenzoate is crucial for its activity and function within cells .
特性
IUPAC Name |
tert-butyl 2-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELNHJFYEDOWLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396674 | |
| Record name | tert-butyl 2-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55666-42-7 | |
| Record name | tert-Butyl 2-bromobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55666-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-butyl 2-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERT-BUTYL 2-BROMOBENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1,1'-Biphenyl]-4-ylpiperidine](/img/structure/B1275509.png)

![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)









